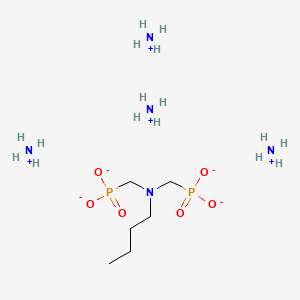

Tetraammonium ((butylimino)bis(methylene))bisphosphonate

Description

Tetraammonium ((butylimino)bis(methylene))bisphosphonate (CAS: 16693-68-8 trisodium salt; 94277-99-3 tripotassium salt) is a nitrogen-containing bisphosphonate characterized by a central butylimino group flanked by two methylene-linked phosphonate moieties, with ammonium counterions . This compound belongs to a broader class of bisphosphonates, which are structurally analogous to pyrophosphates but exhibit hydrolytic stability due to the replacement of the oxygen bridge with a methylene group. Bisphosphonates are widely studied for their chelating properties, particularly in bone-targeting applications, and their role in prodrug strategies for antiviral therapies .

The synthesis of this compound involves functionalization of the bisphosphonate core with a butylimino group, followed by salt formation with ammonium.

Properties

CAS No. |

94113-35-6 |

|---|---|

Molecular Formula |

C6H29N5O6P2 |

Molecular Weight |

329.27 g/mol |

IUPAC Name |

tetraazanium;N,N-bis(phosphonatomethyl)butan-1-amine |

InChI |

InChI=1S/C6H17NO6P2.4H3N/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);4*1H3 |

InChI Key |

AIEOQRSNYBZOFK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain and Counterion Variations

Tetraammonium ((butylimino)bis(methylene))bisphosphonate differs from similar compounds primarily in its alkyl chain length and counterion type. Key structural analogues include:

Key Observations :

- The butyl chain in the target compound balances moderate hydrophilicity and bioavailability .

- Counterion Effects : Ammonium salts generally exhibit higher water solubility compared to sodium or potassium salts due to the smaller ionic radius of NH₄⁺, which may improve pharmacokinetics in aqueous environments .

Physicochemical and Chelation Properties

Bisphosphonates exhibit strong affinity for calcium ions, making them effective in bone-targeting applications. Comparative data from crystallographic studies reveal:

- Bond Distances: Na⁺–O and Ca²⁺–O bond lengths in bisphosphonates correlate with bone-binding strength. For example, Na⁺–O distances in tetrahydrofuranyl-2,2-bisphosphonates average ~2.4 Å, while Ca²⁺–O distances are ~2.3 Å . The butylimino group’s steric effects may slightly alter these distances compared to bulkier alkyl chains.

- Hydrogen Bonding: The ammonium counterion provides additional hydrogen-bond donors (4 H-bond donors in the target compound vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.